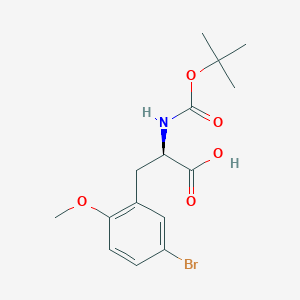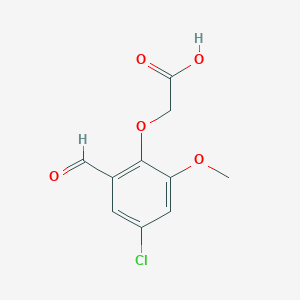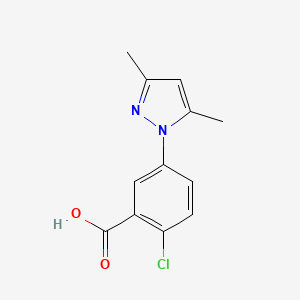
Boc-5-bromo-2-methoxy-D-phenylalanine
Übersicht
Beschreibung
Boc-5-bromo-2-methoxy-D-phenylalanine: is a modified amino acid derivative used primarily in proteomics research. It is characterized by the presence of a bromine atom and a methoxy group on the phenylalanine backbone, along with a tert-butoxycarbonyl (Boc) protecting group. The molecular formula of this compound is C15H20BrNO5 , and its molecular weight is 374.23 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Boc-5-bromo-2-methoxy-D-phenylalanine typically involves the protection of the amino group of 5-bromo-2-methoxy-D-phenylalanine with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) under anhydrous conditions. The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Boc-5-bromo-2-methoxy-D-phenylalanine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, often in the presence of scavengers like water or anisole to prevent side reactions.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, products can include various substituted phenylalanine derivatives.
Deprotection Reactions: The primary product is 5-bromo-2-methoxy-D-phenylalanine, with the Boc group removed.
Wissenschaftliche Forschungsanwendungen
Boc-5-bromo-2-methoxy-D-phenylalanine is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a building block for the synthesis of more complex molecules and peptides.
Biology: It is used in the study of protein structure and function, as well as in the development of enzyme inhibitors.
Medicine: Research involving this compound contributes to the development of new therapeutic agents.
Industry: It is used in the production of specialized chemicals and materials for various applications.
Wirkmechanismus
The mechanism of action of Boc-5-bromo-2-methoxy-D-phenylalanine involves its incorporation into peptides and proteins, where it can influence their structure and function. The bromine and methoxy groups can participate in various interactions, such as hydrogen bonding and hydrophobic interactions, affecting the overall conformation and activity of the molecules. The Boc group serves as a protecting group during synthesis, preventing unwanted reactions at the amino group.
Vergleich Mit ähnlichen Verbindungen
Boc-5-bromo-D-phenylalanine: Similar structure but lacks the methoxy group.
Boc-2-methoxy-D-phenylalanine: Similar structure but lacks the bromine atom.
Boc-5-bromo-2-methoxy-L-phenylalanine: The L-enantiomer of Boc-5-bromo-2-methoxy-D-phenylalanine.
Uniqueness: this compound is unique due to the presence of both bromine and methoxy groups, which can impart distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and modifications that are not possible with other similar compounds .
Eigenschaften
IUPAC Name |
(2R)-3-(5-bromo-2-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO5/c1-15(2,3)22-14(20)17-11(13(18)19)8-9-7-10(16)5-6-12(9)21-4/h5-7,11H,8H2,1-4H3,(H,17,20)(H,18,19)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKQEACMEPBJKP-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)Br)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=C(C=CC(=C1)Br)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501164185 | |
| Record name | 5-Bromo-N-[(1,1-dimethylethoxy)carbonyl]-2-methoxy-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501164185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261380-17-0 | |
| Record name | 5-Bromo-N-[(1,1-dimethylethoxy)carbonyl]-2-methoxy-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261380-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-N-[(1,1-dimethylethoxy)carbonyl]-2-methoxy-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501164185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Dimethylamino-1-[(4-imidazol-1-yl)phenyl]propen-1-one](/img/structure/B1363333.png)








![4-Chloro-2-methylthieno[2,3-d]pyrimidine](/img/structure/B1363383.png)




